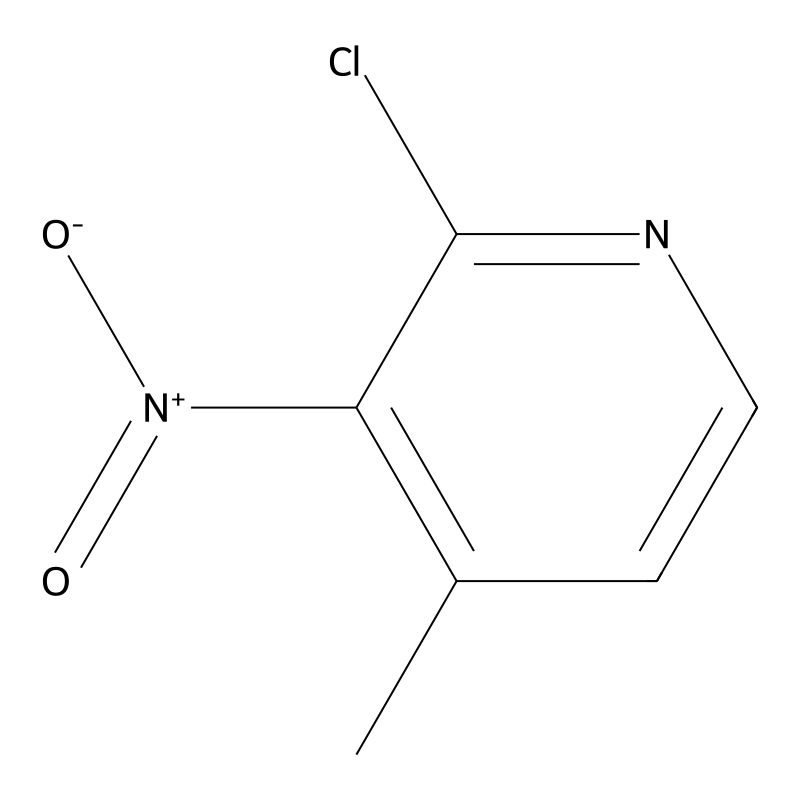2-Chloro-4-methyl-3-nitropyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis:
-Chloro-4-methyl-3-nitropyridine has been described in scientific literature as a product or intermediate in various synthetic procedures. For example, it is reported as a product in the nitration of 2-chloro-4-methyl-3-aminopyridine with concentrated nitric acid.
Potential Applications:
Due to the presence of both a nitro group and a chloro group, 2-chloro-4-methyl-3-nitropyridine possesses functional groups that can participate in various chemical reactions. This has led to its potential exploration in several scientific research areas:
Organic synthesis
The reactive nitro and chloro groups make 2-chloro-4-methyl-3-nitropyridine a potential building block for the synthesis of more complex molecules. Studies have explored its use as a precursor for the preparation of substituted pyridines and other heterocyclic compounds [, ].
Material science
The nitro group can be used to introduce new functionalities onto surfaces, and the chloro group can facilitate attachment to other materials. Research has investigated the potential use of 2-chloro-4-methyl-3-nitropyridine in the development of new materials with specific properties, such as for applications in sensors or optoelectronic devices.
Biological studies
The biological activity of 2-chloro-4-methyl-3-nitropyridine has not been extensively explored. However, some studies have investigated its potential antimicrobial or antiparasitic properties, but further research is needed to confirm these findings [].
2-Chloro-4-methyl-3-nitropyridine is a chemical compound with the molecular formula and a molecular weight of 172.57 g/mol. It is classified as a nitropyridine derivative, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position of the pyridine ring. This compound appears as a light yellow crystalline solid and is known for its diverse applications in organic synthesis and medicinal chemistry .
Due to the presence of chlorine and nitro groups, 2-chloro-4-methyl-3-nitropyridine is likely to be toxic and corrosive. It may cause irritation to the eyes, skin, and respiratory system upon contact or inhalation []. Specific data on its toxicity is not readily available, but it is recommended to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
The reactivity of 2-chloro-4-methyl-3-nitropyridine is influenced by its functional groups, allowing it to undergo various chemical transformations. Notably, it can participate in nucleophilic substitution reactions due to the presence of the chlorine atom. For instance, nucleophiles can attack the carbon atom bonded to chlorine, leading to the formation of new compounds. Additionally, it can undergo electrophilic aromatic substitution reactions facilitated by the electron-withdrawing nitro group .
Research indicates that 2-chloro-4-methyl-3-nitropyridine exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential cytotoxic effects and as an antiproliferative agent against certain cancer cell lines. The compound's structure allows it to interact with biological targets, potentially influencing cellular pathways related to proliferation and apoptosis .
Several synthetic routes have been developed for the preparation of 2-chloro-4-methyl-3-nitropyridine:
- Chlorination Method: Starting from 2-hydroxy-4-methyl-3-nitropyridine, chlorination with phosphorus oxychloride can yield the desired compound.
- Nitration Method: Nitration of substituted pyridines can lead to various nitropyridine derivatives, including this compound.
- Multistep Synthesis: Utilizing reactions such as alkylation and halogenation in sequential steps can also produce this compound efficiently .
These methods emphasize the versatility of synthetic approaches available for its production.
2-Chloro-4-methyl-3-nitropyridine finds applications in multiple fields:
- Pharmaceuticals: Used as an intermediate in the synthesis of various bioactive compounds.
- Agricultural Chemicals: Potentially utilized in developing agrochemicals due to its biological activity.
- Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules .
Studies have shown that 2-chloro-4-methyl-3-nitropyridine interacts with specific enzymes and receptors within biological systems. Its role as a CYP1A2 inhibitor suggests potential implications in drug metabolism and pharmacokinetics. Understanding these interactions is crucial for evaluating its safety and efficacy in therapeutic applications .
Several compounds share structural similarities with 2-chloro-4-methyl-3-nitropyridine, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Chloro-5-methyl-3-nitropyridine | 23056-40-8 | 0.98 |
| 2-Chloro-4,6-dimethyl-3-nitropyridine | 89793-09-9 | 0.94 |
| 2,6-Dichloro-4-methyl-3-nitropyridine | 60010-03-9 | 0.85 |
| 2-Chloro-3-nitropyridin-4-amine | 2789-25-5 | 0.84 |
These compounds differ mainly in their substituents on the pyridine ring, affecting their chemical reactivity and biological activity. The unique positioning of functional groups in 2-chloro-4-methyl-3-nitropyridine contributes to its distinct reactivity profile compared to these similar compounds .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







